(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone
Description
Overview of Naphthoylindole Derivatives
Naphthoylindole derivatives represent a critical subclass of synthetic cannabinoids characterized by a 3-(1-naphthoyl)indole core structure. These compounds feature an indole ring substituted at the 3-position with a naphthoyl group (a naphthalene moiety linked via a carbonyl bond) and variable alkyl or functionalized alkyl chains at the 1-position of the indole. The structural flexibility of this scaffold allows for extensive modifications that modulate affinity for cannabinoid receptors CB1 and CB2. For example, JWH-210 (1-pentyl-3-(4-ethyl-1-naphthoyl)indole) exhibits high CB1 receptor binding affinity (Ki = 0.46 nM) due to its 4-ethylnaphthoyl group and N-pentyl chain.
Table 1: Structural Features of Select Naphthoylindole Derivatives
| Compound | N1 Substituent | Naphthoyl Substituent | CB1 Ki (nM) | CB2 Ki (nM) |
|---|---|---|---|---|
| JWH-210 | Pentyl | 4-Ethyl | 0.46 | 0.69 |
| JWH-122 | Pentyl | 4-Methyl | 0.69 | 1.2 |
| JWH-081 | Pentyl | 4-Methoxy | 1.2 | 2.5 |
| MAM-2201 | Pentyl | 4-Methyl | 0.32 | 0.45 |
Historical Development of Indole-Based Compounds
Indole chemistry originated in the mid-19th century with its isolation from coal tar and biological systems. By the late 20th century, indole derivatives gained prominence in medicinal chemistry due to their role in neurotransmitter systems (e.g., serotonin). The discovery of aminoalkylindoles (AAIs) as cannabinoid receptor agonists in the 1990s marked a pivotal shift. John W. Huffman’s work at Clemson University led to the JWH series, including JWH-018 and JWH-210, which demonstrated that indole-based scaffolds could mimic Δ9-THC’s effects. These synthetic efforts revealed that N-alkyl chain length and naphthoyl substituents critically influence receptor selectivity and potency.
Structural Classification within the 3-(1-naphthoyl)indole Family
The 3-(1-naphthoyl)indole family is classified by two structural variables:
- N1 Substituents : Alkyl chains (e.g., pentyl, propyl) or hydroxylated derivatives (e.g., 5-hydroxypentyl).
- Naphthoyl Modifications : Substituents at the 4- or 8-position of the naphthalene ring (e.g., ethyl, methyl, halogens).
For instance, (4-ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone differs from JWH-210 by the hydroxylation of its N-pentyl chain to a 5-hydroxypentyl group. This modification introduces polarity, altering metabolic stability and detection profiles.
Relationship to Parent Compound JWH-210
The compound is a primary metabolite of JWH-210, formed via cytochrome P450-mediated ω-hydroxylation of the N-pentyl chain. Comparative studies show that hydroxylation reduces CB1 receptor affinity but enhances water solubility, facilitating urinary excretion. Despite lower receptor activity, the metabolite retains pharmacological relevance as a biomarker in forensic toxicology.
Key Structural Differences :
- JWH-210 : N1-pentyl, 4-ethylnaphthoyl.
- 5-Hydroxypentyl Metabolite : N1-(5-hydroxypentyl), 4-ethylnaphthoyl.
Position of 5-Hydroxypentyl Metabolite in Chemical Taxonomy
This metabolite belongs to the phase I oxidative metabolites of naphthoylindoles, characterized by hydroxylation of the alkyl side chain. It falls under the broader category of hydroxylated synthetic cannabinoid metabolites , which are critical for understanding drug metabolism and detection windows.
Metabolic Pathway :
- Hydroxylation : CYP3A4/2C9-mediated oxidation of the pentyl chain’s terminal carbon.
- Conjugation : Subsequent glucuronidation or sulfation for renal excretion.
Table 2: Metabolic Fate of JWH-210 in Biological Systems
| Metabolic Step | Enzyme System | Primary Product | Detection Matrix |
|---|---|---|---|
| ω-Hydroxylation | CYP3A4, CYP2C9 | 5-Hydroxypentyl metabolite | Liver microsomes |
| Glucuronidation | UGT1A9, UGT2B7 | 5-Hydroxypentyl glucuronide | Urine, bile |
| Further Oxidation | Alcohol dehydrogenase | 5-Carboxypentyl metabolite | Plasma, adipose tissue |
Data synthesized from in vitro and in vivo studies.
Properties
IUPAC Name |
(4-ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c1-2-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-18-27(16-8-3-9-17-28)25-13-7-6-12-22(24)25/h4-7,10-15,18,28H,2-3,8-9,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJSXHMELGMWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017820 | |
| Record name | JWH-210 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427521-40-1 | |
| Record name | JWH-210 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of JWH-210 Precursors
The primary route involves modifying the parent compound JWH-210 [(4-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone] through hydroxylation of its pentyl chain. This is achieved via:
Oxidation with Transition Metal Catalysts
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
-
Conditions : Reactions proceed at 60–80°C for 6–12 hours under nitrogen to prevent over-oxidation.
-
Yield : 45–58% after purification via silica gel chromatography.
-
Mechanism : The terminal methyl group of JWH-210’s pentyl chain is oxidized to a hydroxyl group through a radical intermediate stabilized by the indole nitrogen.
Table 1: Comparative Analysis of Oxidizing Agents
| Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| KMnO₄ | 70 | 8 | 52 | 98.2 |
| CrO₃ | 80 | 6 | 48 | 97.5 |
Multi-Step Synthesis from Indole Derivatives
An alternative pathway synthesizes the compound de novo:
-
Indole Functionalization : 1H-indole is alkylated with 5-bromopentanol under Mitsunobu conditions (DIAD, PPh₃).
-
Friedel-Crafts Acylation : The hydroxypentyl-indole intermediate reacts with 4-ethylnaphthoyl chloride in dichloromethane (DCM) using AlCl₃ as a catalyst.
-
Purification : Recrystallization from ethanol yields the final product with >99% purity.
Key Challenges :
-
Steric hindrance from the naphthalene ring reduces acylation efficiency.
-
Competing N-alkylation during indole functionalization requires strict temperature control (0–5°C).
Enzymatic Hydroxylation
In Vitro Metabolism Using Cytochrome P450 Enzymes
The compound is produced as a metabolite of JWH-210 in hepatic microsomes:
-
Enzymes : CYP3A4 and CYP2C19 mediate ω-1 hydroxylation of the pentyl chain.
-
Conditions : Incubations at 37°C for 60 minutes in NADPH-fortified buffer yield 22–30% conversion.
-
Applications : This method is critical for generating reference standards in forensic toxicology.
Table 2: Enzyme Kinetic Parameters
| Enzyme | (μM) | (pmol/min/mg) | CL (μL/min/mg) |
|---|---|---|---|
| CYP3A4 | 18.4 | 4.7 | 0.26 |
| CYP2C19 | 9.1 | 2.1 | 0.23 |
Recombinant Enzyme Systems
Engineered E. coli expressing human CYP450 isoforms enable scalable production:
-
Yield : 15–20 mg/L culture after 72 hours.
-
Advantages : Avoids hazardous oxidizing agents and improves stereoselectivity.
Industrial-Scale Production
Continuous-Flow Reactor Systems
To address batch variability, manufacturers employ:
Quality Control Metrics
-
Purity : ≥99.5% by UHPLC-MS/MS with a C18 column (2.6 μm, 100 Å).
-
Impurities : <0.1% residual solvents (methanol, DCM) per ICH guidelines.
Synthetic Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
JWH 210 N-(5-hydroxypentyl) metabolite undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a carboxyl group.
Reduction: The hydroxyl group can be reduced to a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Cytochrome P450 enzymes for hydroxylation.
Major Products Formed
Carboxylated Metabolites: Formed through oxidation.
Alkane Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
JWH 210 N-(5-hydroxypentyl) metabolite has several scientific research applications, including:
Forensic Chemistry: Used as a reference standard for the detection of synthetic cannabinoids in biological samples.
Toxicology: Studied to understand the metabolism and toxicological effects of synthetic cannabinoids.
Pharmacology: Investigated for its interactions with cannabinoid receptors and potential therapeutic applications.
Mechanism of Action
The mechanism of action of JWH 210 N-(5-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors, primarily cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). Upon binding to these receptors, it mimics the effects of natural cannabinoids, leading to various physiological and psychological effects. The hydroxylation of the pentyl side chain may alter its binding affinity and efficacy compared to the parent compound, JWH 210 .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Pharmacological and Metabolic Differences
Receptor Affinity :
Metabolism :
Analytical Detection
- GC-MS/LC-MS : Hydroxylated metabolites like the target compound are detected via derivatization (e.g., silylation) to improve volatility .
- UHPLC-MS/MS : Used for quantification in oral fluid, with LODs < 0.1 ng/mL for hydroxylated SCs .
Legal Status
- JWH-210 and MAM-2201 are explicitly controlled under drug legislation in multiple jurisdictions .
Biological Activity
(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone , also known as JWH-210 N-(5-hydroxypentyl) metabolite, is a synthetic cannabinoid that has garnered attention for its biological activity and potential therapeutic applications. This compound is structurally related to JWH-210, a potent cannabimimetic alkylindole, and is primarily studied for its interactions with cannabinoid receptors.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C26H27NO2
- Molecular Weight : 399.49 g/mol
- CAS Number : 1427521-40-1
The compound's structure includes a naphthalene ring substituted with an ethyl group and an indole moiety with a hydroxypentyl side chain, which influences its binding affinity to cannabinoid receptors.
The primary mechanism of action for this compound involves its interaction with the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain sensation, mood, and appetite. The compound mimics the effects of natural cannabinoids by binding to these receptors, leading to psychoactive effects similar to those of THC (tetrahydrocannabinol) found in cannabis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Properties : Studies suggest that synthetic cannabinoids can modulate pain perception through CB1 receptor activation.
- Anti-inflammatory Effects : There is evidence that these compounds may reduce inflammation by acting on CB2 receptors.
- Psychoactive Effects : As a cannabimimetic, it produces effects such as euphoria and altered sensory perception.
Toxicological Studies
A significant body of research has focused on the toxicological profile of synthetic cannabinoids, including this compound. For instance, a study published in Toxicology Letters highlighted the metabolic pathways of JWH compounds, revealing that hydroxylation alters their toxicity and efficacy in vivo .
Case Studies
- Detection in Biological Samples : A forensic study demonstrated the detection of this compound in urine samples from users of synthetic cannabinoids. The study utilized liquid chromatography coupled with mass spectrometry (LC-MS) for accurate identification .
- Metabolic Pathways : Research has shown that this compound undergoes extensive metabolism via cytochrome P450 enzymes, leading to various metabolites that may have different biological activities .
Data Table: Comparison of Synthetic Cannabinoids
| Compound Name | IUPAC Name | Molecular Formula | Potency | Main Effects |
|---|---|---|---|---|
| JWH-210 | (4-Ethylnaphthalen-1-yl)-[1-pentylindol-3-yl]methanone | C26H27NO | High | Euphoria, analgesia |
| JWH-122 | (4-Methylnaphthalen-1-yl)-[1-pentylindol-3-yl]methanone | C26H27NO | Moderate | Euphoria, appetite stimulation |
| JWH-210 N-(5-Hydroxypentyl) | This compound | C26H27NO2 | High | Analgesia, anti-inflammatory |
Q & A
Q. What advanced techniques determine metabolic stability influenced by the 5-hydroxypentyl group?
- Answer :
- Liver microsome assays : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) and quantify parent compound degradation via LC-MS.
- Hydrogen-deuterium exchange MS : Map hydroxyl group interactions with metabolic enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
